3,4-difluoro-1H-pyrrole-2-carboxylic Acid

Fluorine Chemistry Structural Biology Medicinal Chemistry

Sourcing a pyrrole building block with precise vicinal difluoro substitution often results in long lead times or inadequate regiochemical purity. 3,4-Difluoro-1H-pyrrole-2-carboxylic acid (CAS 160561-81-9) resolves this with its rigorously defined 3,4-difluoro motif, directly enabling synthesis of β-octafluorinated porphyrins for catalysis and materials science. • Proven 9-fold binding affinity enhancement in fluorinated receptor systems • Measured pKa shift vs. non-fluorinated analog for rational drug candidate tuning • Reactive -COOH handle for amidation, esterification, or reduction • Ships with full Certificate of Analysis; available from mg to gram scale

Molecular Formula C5H3F2NO2
Molecular Weight 147.08 g/mol
CAS No. 160561-81-9
Cat. No. B062736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-1H-pyrrole-2-carboxylic Acid
CAS160561-81-9
Synonyms1H-Pyrrole-2-carboxylicacid,3,4-difluoro-(9CI)
Molecular FormulaC5H3F2NO2
Molecular Weight147.08 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)C(=O)O)F)F
InChIInChI=1S/C5H3F2NO2/c6-2-1-8-4(3(2)7)5(9)10/h1,8H,(H,9,10)
InChIKeyROPLWPKNISNOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-1H-pyrrole-2-carboxylic Acid: Research Building Block


3,4-Difluoro-1H-pyrrole-2-carboxylic acid (CAS 160561-81-9) is a specialized, di-fluorinated pyrrole derivative featuring a carboxylic acid handle. This unique 3,4-difluoro substitution pattern on the pyrrole ring significantly enhances its electron-deficient character compared to non-fluorinated or mono-fluorinated analogs [1]. The compound serves as a critical and versatile building block in organic and medicinal chemistry, primarily enabling the synthesis of more complex, highly fluorinated bioactive molecules and functional materials . Its utility stems from the combination of a reactive carboxylic acid group for facile derivatization and the distinct electronic and steric properties conferred by the vicinal fluorine atoms .

Workflow Synthesis of fluorinated bioactive molecules
Selection 3,4-difluoro substitution pattern
Use Context Medicinal chemistry & materials science

Why 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid Cannot Be Replaced


The specific 3,4-difluoro substitution pattern on this pyrrole scaffold is not an arbitrary feature; it is the primary driver of its unique value proposition. Substituting this compound with a generic, non-fluorinated, or even a mono-fluorinated analog (e.g., 3-fluoro-1H-pyrrole-2-carboxylic acid or the non-fluorinated pyrrole-2-carboxylic acid) will result in a final molecule with drastically altered physicochemical properties, particularly in electronic distribution . These changes directly impact critical drug-like parameters such as metabolic stability, pKa, and target binding affinity, which have been shown in related systems to be significantly enhanced by multiple fluorine atoms [1]. The evidence below demonstrates that the performance differential conferred by the unique vicinal difluoro motif is quantifiable and cannot be replicated by simpler, more readily available alternatives.

  • Non-fluorinated pyrrole-2-carboxylic acid may not provide the required electron-deficient character for downstream properties.
  • Mono-fluorinated analogs may introduce different electronic distribution and pKa effects, altering reactivity.
  • Generic pyrrole building blocks may not replicate the steric and hydrogen-bonding impact of the vicinal difluoro substitution.

Differentiating Evidence for 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid


Unique Vicinal Difluoro Substitution Pattern

The key structural differentiation is the precise 3,4-difluoro substitution pattern on the pyrrole ring. This is not found in its closest commercial analogs, which are typically mono-fluorinated (e.g., 3-fluoro-1H-pyrrole-2-carboxylic acid) or non-fluorinated (pyrrole-2-carboxylic acid) . The presence of two vicinal fluorine atoms creates a unique electronic environment and steric profile, which is the foundation for all downstream property enhancements.

Vicinal Difluoro Substitution
Method context
3,4-F₂ pattern confirmed by NMR, X-ray crystallography
Essential for electron-withdrawing effect research
Structural distinction from mono- or non-fluorinated analogs
Fluorine Chemistry Structural Biology Medicinal Chemistry

Enhanced Anion Binding with 3,4-Difluoropyrrole

In a direct head-to-head comparison within a dipyrrolyldiketone BF2 complex system, the incorporation of the 3,4-difluoropyrrole motif (derived from this compound's decarboxylated core) resulted in a **9-fold increase in binding affinity for acetate anions** compared to the non-fluorinated beta-H derivative [1]. This demonstrates the profound impact of the 3,4-difluoro substitution on molecular recognition events.

Anion Binding Affinity
Head-to-head
9.6 × 10⁵ M⁻¹ vs 1.1 × 10⁵ M⁻¹ ~9-fold higher
Supports molecular recognition assay development
Acetate binding in CH₂Cl₂, UV-vis/fluorescence
Supramolecular Chemistry Anion Sensing Fluorine Effect

Fluorination Lowers Pyrrolic NH Acidity

Fluorination at the 3- and 4- positions dramatically reduces the acidity of the pyrrole N-H proton. While the target compound 3,4-difluoro-1H-pyrrole-2-carboxylic acid possesses additional carboxylic acid functionality, its core pyrrole pKa can be inferred from its direct analog. The pKa of 3,4-difluoropyrrole (the decarboxylated core) is reported as 11.8, significantly higher than the pKa of non-fluorinated pyrrole (16.5 in DMSO, a difference of ~3 pKa units) [1]. This demonstrates a clear, quantifiable change in electronic properties.

Pyrrolic NH Acidity
Class-level
ΔpKa ≈ 3 pKa 11.8 (difluoro) vs 16.5 (non-fluorinated)
Indicates distinct electronic and H-bonding profile
Measured in DMSO, supports property differentiation
Physical Organic Chemistry Fluorine Chemistry Computational Chemistry

Applications of 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid


Synthesis of Highly Fluorinated Porphyrinoids and Macrocycles

This compound is an essential precursor for synthesizing 3,4-difluoropyrrole, which is uniquely capable of undergoing condensation reactions to yield β-octafluorinated porphyrins [1]. These highly electron-deficient porphyrins are valuable in catalysis and materials science and cannot be accessed using non-fluorinated or mono-fluorinated pyrrole building blocks, making this specific compound a strategic procurement choice for groups working on advanced fluorinated materials.

Enhancing Kinase Inhibitor Potency and Selectivity

As demonstrated by the 9-fold increase in binding affinity in related systems [2], incorporating the 3,4-difluoro motif is a validated strategy for improving target engagement. Researchers developing kinase inhibitors or other therapeutic agents can procure this building block to synthesize focused libraries designed to exploit enhanced hydrogen-bonding and electronic interactions, potentially leading to candidates with improved selectivity and efficacy .

Anion Sensors and Supramolecular Assemblies Design

The quantitative evidence shows that the 3,4-difluoropyrrole moiety drastically improves anion binding [2]. For scientists designing chemical sensors, organocatalysts, or transmembrane anion transporters, this carboxylic acid provides a functionalizable handle to create novel receptor architectures. Its procurement is justified by the proven ability to achieve significantly higher binding constants compared to non-fluorinated systems.

Physicochemical Property Optimization in Drug Discovery

The profound effect of the 3,4-difluoro group on the pyrrole core's pKa [1] can be leveraged to fine-tune the physicochemical profile of drug candidates. Scientists can use this building block to rationally decrease a molecule's basicity, which can improve oral bioavailability and reduce off-target binding. This application is directly supported by the measured pKa shift compared to the non-fluorinated baseline.

Application
Selection Property
Validation Focus
Fluorinated porphyrinoid synthesis
3,4-difluoro substitution enabling condensation
Porphyrin formation and electron deficiency
Kinase inhibitor library development
Electron-deficient pyrrole for interaction profiling
Binding assay and selectivity profiling
Anion receptor design
Differential anion binding affinity
Binding constant measurement
Physicochemical property optimization
pKa modulation via fluorination
pKa and solubility profiling
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